(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride
CAS No.: 218938-63-7
Cat. No.: VC0555206
Molecular Formula: C11H22ClNO3
Molecular Weight: 251.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 218938-63-7 |
|---|---|
| Molecular Formula | C11H22ClNO3 |
| Molecular Weight | 251.75 |
| IUPAC Name | prop-2-enyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H21NO3.ClH/c1-6-7-14-10(13)9(12)8(2)15-11(3,4)5;/h6,8-9H,1,7,12H2,2-5H3;1H/t8-,9+;/m1./s1 |
| Standard InChI Key | LEQICVPMIULGJK-RJUBDTSPSA-N |
| SMILES | CC(C(C(=O)OCC=C)N)OC(C)(C)C.Cl |
| Canonical SMILES | CC(C(C(=O)OCC=C)N)OC(C)(C)C.Cl |
Introduction
Chemical Structure and Properties
(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is a derivative of butanoic acid characterized by several key functional groups: an allyl group, an amino group, and a tert-butoxy group. These functional elements contribute to its unique chemical behavior and applications in various fields.
Physical and Chemical Identification
The compound has precise stereochemistry, indicated by the (2S,3R) prefix in its name, which refers to the specific spatial arrangement of atoms at the second and third carbon positions in the molecule. This stereochemistry is crucial for its biological activity and chemical reactivity.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 218938-63-7 |
| Molecular Formula | C11H22ClNO3 |
| Molecular Weight | 251.75 g/mol |
| IUPAC Name | prop-2-enyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H21NO3.ClH/c1-6-7-14-10(13)9(12)8(2)15-11(3,4)5;/h6,8-9H,1,7,12H2,2-5H3;1H/t8-,9+;/m1./s1 |
| Standard InChIKey | LEQICVPMIULGJK-RJUBDTSPSA-N |
| Physical State | Crystalline solid |
The physical state is typically a white crystalline solid, and its chemical properties are significantly influenced by the presence of the amino group, which can form hydrogen bonds with biological molecules, while the allyl and tert-butoxy groups contribute to the compound's lipophilicity and stability .
Synthesis Methods
The synthesis of (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride involves several sophisticated chemical processes. Understanding these methods is crucial for researchers aiming to produce this compound with high purity and yield.
Traditional Synthetic Routes
According to published protocols, the synthesis typically follows these general steps:
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Selection of appropriate starting materials, including allyl alcohol, tert-butylamine, and butanoic acid derivatives
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Formation of intermediate compounds through specific reaction conditions
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Final conversion to the hydrochloride salt form
These processes must be carefully controlled to ensure the correct stereochemistry is maintained throughout the synthesis.
Advanced Synthetic Methods
Research publications indicate that more advanced synthetic methods have been developed to improve yield and stereoselectivity. One notable method involves the use of solid acid catalysts:
Table 2: Synthetic Method Using Solid Acid Catalysts
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | L-threonine, solid acid catalyst (0.5-2% ZSM-5 supported silicotungstic acid) | Organic solvent (THF, dioxane, DMSO, or DMF), 30-50°C, 3-10 hours | Formation of intermediate |
| 2 | Addition of butylated reagent | 50-70°C, 5-10 hours | Continued reaction |
| 3 | Filtration, washing, drying | Anhydrous sodium sulfate, reduced pressure distillation | Collection of fractions at 70°C/0.05mmHg |
This method has shown significant improvements in yield and stereochemical control compared to traditional approaches .
Chemical Reactions and Functional Group Analysis
The chemical reactivity of (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is largely determined by its functional groups. Understanding these reactions is essential for researchers utilizing this compound in organic synthesis.
Common Reaction Types
The compound undergoes several types of chemical reactions, particularly involving its functional groups:
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Oxidation Reactions: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids
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Reduction Reactions: The compound can be reduced to form saturated derivatives
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Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to various derivatives
Reagents and Conditions
Various reagents can be employed in these reactions:
Table 3: Common Reagents and Conditions for Reactions
| Reaction Type | Common Reagents | Typical Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Room temperature to mild heating | Aldehydes, carboxylic acids |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | 0°C to room temperature | Saturated amines, alcohols |
| Substitution | Alkyl halides, acyl chlorides | Varies by specific reaction | Substituted amines, esters |
These reactions demonstrate the versatility of this compound in organic synthesis and its potential applications in creating more complex molecules.
Biological Activity and Mechanisms
The biological activity of (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride has been a subject of increasing research interest due to its potential applications in pharmaceutical development.
Mechanisms of Action
The compound's mechanism of action primarily involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the allyl and tert-butoxy groups enhance the compound's lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Research has demonstrated several aspects of its biological activity:
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Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways
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Protein-Ligand Binding: It can serve as a ligand for various proteins, influencing their function
Applications in Scientific Research
(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride serves as a valuable tool in various scientific research domains due to its unique chemical properties and reactivity.
Organic Synthesis Applications
In organic synthesis, this compound functions as:
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Building Block: It serves as a crucial intermediate in the synthesis of complex molecules
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Chiral Auxiliary: Its defined stereochemistry makes it useful in asymmetric synthesis
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Protecting Group Strategy: The tert-butoxy group acts as a protecting group for the hydroxyl function in threonine
Peptide and Protein Research
The compound has significant applications in peptide and protein research:
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Peptide Synthesis: It serves as a valuable building block in the synthesis of peptides with specific biological activities
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Amino Acid Modification: Researchers use it to create modified amino acids with enhanced properties
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Protein-Ligand Interaction Studies: Its defined structure makes it useful in studying protein-ligand interactions
These applications demonstrate the compound's versatility in scientific research and its importance as a chemical tool.
Comparative Analysis with Related Compounds
A comparative analysis of (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride with related compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Comparisons
Table 4: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride | C11H22ClNO3 | 251.75 | Contains allyl ester group |
| (2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride | C12H26ClNO3 | 267.79 | Contains tert-butyl ester instead of allyl ester |
| O-tert-Butyl-L-threonine methyl ester hydrochloride | C9H20ClNO3 | 225.71 | Contains methyl ester instead of allyl ester |
| L-Threonine tert-butyl ester | C8H17NO3 | 175.23 | Lacks tert-butoxy group at C3 position |
These structural differences significantly impact the compounds' chemical properties, reactivity, and biological activities .
Current Research Trends and Future Directions
Current research involving (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride continues to expand, with several promising directions emerging in recent years.
Recent Research Developments
Current research focuses on several areas:
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Improved Synthetic Methods: Development of more efficient and stereoselective synthetic routes
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Novel Applications: Exploration of new applications in drug design and development
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Structure-Activity Relationships: Investigation of how structural modifications affect biological activity
Future Research Directions
Based on current trends, future research may explore:
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Peptidomimetic Design: Utilizing the compound in designing peptidomimetics with enhanced pharmaceutical properties
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Green Chemistry Approaches: Developing more environmentally friendly synthesis methods
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Targeted Drug Delivery Systems: Incorporating the compound or its derivatives into targeted drug delivery systems
These research directions highlight the continued importance of this compound in scientific research and its potential applications in various fields.
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